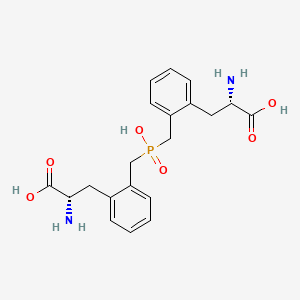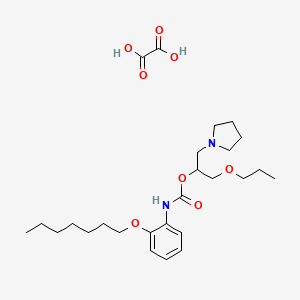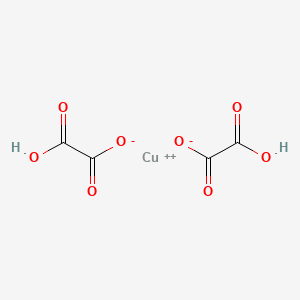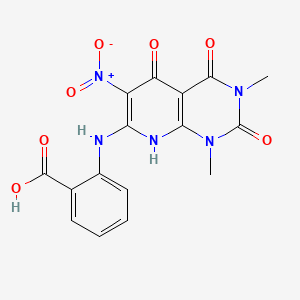
(R)-doxapram
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-doxapram is a chiral compound used primarily as a respiratory stimulant. It is the enantiomer of doxapram, which is known for its ability to stimulate the respiratory centers in the brain, leading to increased breathing rates and volumes. This compound is particularly useful in medical settings for treating respiratory depression caused by anesthesia, drug overdose, or chronic obstructive pulmonary disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-doxapram typically involves the resolution of racemic doxapram or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic doxapram using chiral acids to separate the ®- and (S)-enantiomers. Another approach involves the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst to directly produce ®-doxapram.
Industrial Production Methods
Industrial production of ®-doxapram often employs large-scale resolution techniques or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the availability of starting materials. The resolution method is widely used due to its simplicity and effectiveness in producing high-purity ®-doxapram.
Análisis De Reacciones Químicas
Types of Reactions
®-doxapram undergoes various chemical reactions, including:
Oxidation: ®-doxapram can be oxidized to form corresponding N-oxides.
Reduction: Reduction of ®-doxapram can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of ®-doxapram.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of ®-doxapram.
Reduction: Secondary amines derived from ®-doxapram.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-doxapram has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on respiratory physiology and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its therapeutic potential in treating respiratory depression and other respiratory disorders.
Industry: Utilized in the development of respiratory stimulants and related pharmaceutical products.
Mecanismo De Acción
®-doxapram exerts its effects by stimulating the carotid body chemoreceptors and the respiratory centers in the brainstem. This leads to an increase in the rate and depth of breathing. The compound acts on potassium channels, leading to depolarization of the chemoreceptor cells and subsequent release of neurotransmitters that activate the respiratory centers.
Comparación Con Compuestos Similares
Similar Compounds
Doxapram: The racemic mixture containing both ®- and (S)-enantiomers.
Almitrine: Another respiratory stimulant with a different mechanism of action.
Caffeine: A mild respiratory stimulant with broader central nervous system effects.
Uniqueness
®-doxapram is unique due to its specific action on the carotid body chemoreceptors and its potent respiratory stimulant effects. Unlike caffeine, which has widespread central nervous system effects, ®-doxapram’s action is more targeted, making it particularly useful in clinical settings for treating respiratory depression.
Propiedades
Número CAS |
179915-79-8 |
|---|---|
Fórmula molecular |
C24H30N2O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m0/s1 |
Clave InChI |
XFDJYSQDBULQSI-QFIPXVFZSA-N |
SMILES isomérico |
CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
SMILES canónico |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)
